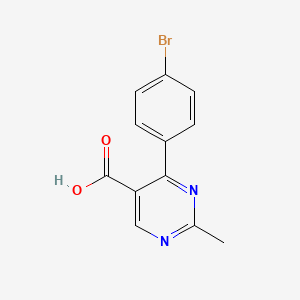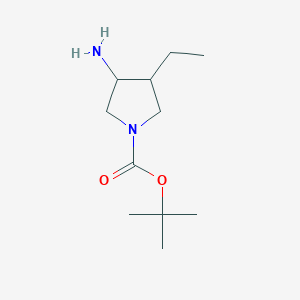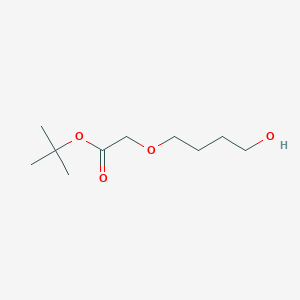
2-(4-羟丁氧基)乙酸叔丁酯
概述
描述
tert-butyl 2-(4-hydroxybutoxy)acetate is a chemical compound with the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceutical research.
科学研究应用
tert-butyl 2-(4-hydroxybutoxy)acetate has several scientific research applications:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical agents, including potential drug candidates.
Industry: It finds applications in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial as it leads to the release of 4-hydroxybutanol and acetic acid, which can further participate in metabolic pathways . Additionally, 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can interact with transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This compound can modulate gene expression by influencing transcription factors such as CREB (cAMP response element-binding protein) . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly inhibiting esterases, which prevents the hydrolysis of ester bonds . This inhibition can lead to an accumulation of the compound within cells, affecting various cellular processes. Additionally, 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can result in alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote cell survival . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is beneficial, while exceeding this range can result in adverse effects .
Metabolic Pathways
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester is involved in several metabolic pathways. It interacts with enzymes such as esterases and dehydrogenases, which facilitate its conversion into metabolites like 4-hydroxybutanol and acetic acid . These metabolites can further participate in metabolic processes, influencing metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can affect its localization and activity within cells .
Subcellular Localization
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .
准备方法
The synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate typically involves the reaction of 4-hydroxybutanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
化学反应分析
tert-butyl 2-(4-hydroxybutoxy)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of tert-butyl 2-(4-hydroxybutoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The ester group can be cleaved to release the active acid form, which then exerts its biological effects .
相似化合物的比较
tert-butyl 2-(4-hydroxybutoxy)acetate can be compared with other similar compounds such as:
tert-Butyl 2-(4-hydroxybutoxy)acetate: Similar in structure but may have different reactivity and applications.
tert-Butyl bromoacetate: Used as a precursor in the synthesis of various esters and other derivatives.
4-tert-Butylcalix 4 arenetetraacetic acid tetraethyl ester: Another ester with distinct properties and uses.
These comparisons highlight the unique properties and applications of tert-butyl 2-(4-hydroxybutoxy)acetate in various fields.
属性
IUPAC Name |
tert-butyl 2-(4-hydroxybutoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJFKYYCMLFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)

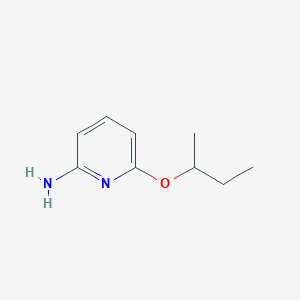
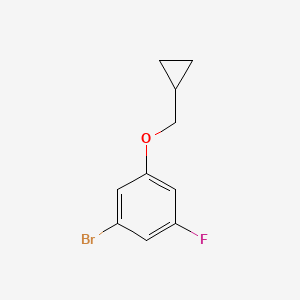
![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)
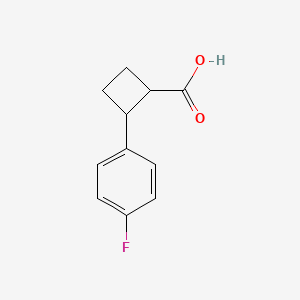
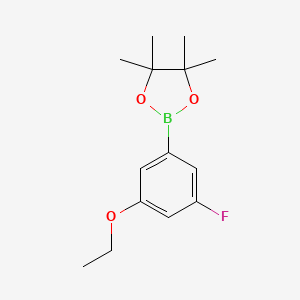
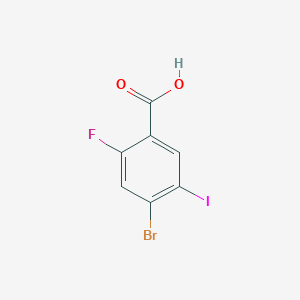
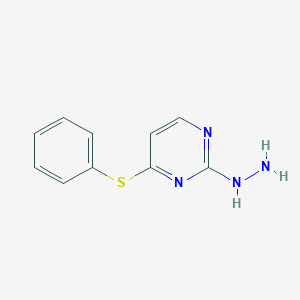
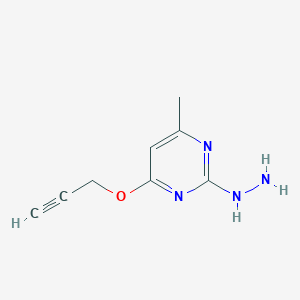
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)
